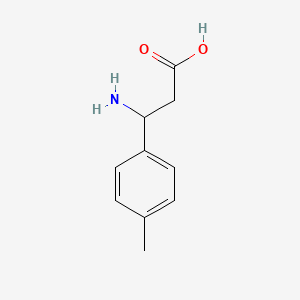

3-Amino-3-(4-methylphenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAKEOBPKFUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369971 | |

| Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-18-4 | |

| Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Amino-3-(4-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(4-methylphenyl)propanoic acid, a β-amino acid of interest in pharmaceutical and materials science research.[1] The methodologies detailed herein are compiled from established chemical literature, offering a foundational guide for its preparation and analytical verification.

Synthesis Methodology

The synthesis of β-amino acids can be approached through various established organic chemistry reactions.[2][3][4] A common and effective method for preparing this compound is a variation of the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonia source.

A generalized and widely applicable protocol involves the reaction of 4-methylbenzaldehyde with malonic acid and ammonium acetate in a suitable solvent, such as butanol, under reflux conditions. This one-pot reaction proceeds via a Knoevenagel condensation, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the target β-amino acid.

Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from commercially available precursors and proceeding to the final purified product.

Experimental Protocol

The following protocol is a representative procedure adapted from similar syntheses of aromatic β-amino acids.[5]

Materials:

-

4-Methylbenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Butan-1-ol

-

Ethanol

-

Deionized Water

Procedure:

-

A mixture of 4-methylbenzaldehyde, malonic acid, and ammonium acetate (in a molar ratio of approximately 1:1.1:2.3) is prepared.

-

The reactants are added to a round-bottom flask containing butan-1-ol as the solvent.

-

The mixture is heated to reflux and maintained for 1.5 to 2 hours, during which the evolution of carbon dioxide may be observed.

-

After the reaction is complete, the mixture is cooled, allowing the product to precipitate out of the solution.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is washed sequentially with boiling butan-1-ol, boiling ethanol, and finally with water to remove unreacted starting materials and byproducts.

-

The purified product is dried in an oven at 80-100°C for 8-10 hours.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity and purity of this compound must be confirmed through a series of analytical techniques.

Characterization Data Summary

The following table summarizes key physicochemical and spectroscopic data for the target compound, compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| CAS Number | 2733680 (from PubChem CID) |

Note: Experimental values such as melting point and specific spectral data can vary slightly based on purity and experimental conditions.

Characterization Workflow

The synthesized compound is subjected to a standard battery of analytical tests to confirm its structure and purity.

Expected Spectroscopic Signatures

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. Key expected signals include those for the aromatic protons on the 4-methylphenyl group, the methyl protons, the methine proton at the C3 position, and the methylene protons at the C2 position. The carboxylic acid and amine protons will also be present, though their chemical shifts can be broad and concentration-dependent.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum should display unique resonances for each carbon atom in a different electronic environment. This includes signals for the carboxylic carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the C2 and C3 carbons of the propanoic acid backbone, and the methyl carbon.[7]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[8] Key absorption bands to be expected include:

-

A broad O-H stretch from the carboxylic acid group (typically ~3300-2500 cm⁻¹).[8]

-

N-H stretching vibrations from the amino group (around 3400-3200 cm⁻¹).

-

C-H stretches from the aromatic ring and alkyl portions (around 3100-2850 cm⁻¹).

-

A strong C=O stretch from the carbonyl of the carboxylic acid (typically ~1725-1700 cm⁻¹).[8]

-

N-H bending vibrations (around 1650-1580 cm⁻¹).

-

C=C stretches from the aromatic ring (around 1600-1450 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to the molecular weight of the compound (179.22).[9] The fragmentation pattern can also provide structural information. A common fragment would be the loss of the carboxylic acid group.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 3. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Chiral Synthesis of 3-Amino-3-(p-tolyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(p-tolyl)propanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making its stereoselective synthesis a critical aspect of pharmaceutical research. This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of this compound, focusing on asymmetric synthesis, enzymatic resolution, and the use of chiral auxiliaries. Detailed experimental protocols for key cited experiments are provided to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The enantioselective synthesis of 3-Amino-3-(p-tolyl)propanoic acid can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: This strategy involves the direct formation of the desired enantiomer using chiral catalysts or reagents. Asymmetric hydrogenation of prochiral enamines is a particularly effective method.

-

Enzymatic Resolution: This technique utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are commonly employed for the resolution of β-amino esters.

-

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that directs the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

The following sections delve into the specifics of these methodologies, providing quantitative data from analogous syntheses and detailed experimental procedures.

Asymmetric Synthesis via Hydrogenation

Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow.

Quantitative Data for Asymmetric Hydrogenation of Analogous Unprotected Enamines [1]

| Substrate (R group) | Catalyst Loading (mol%) | Solvent | Pressure (psi) | Time (h) | Conversion (%) | ee (%) |

| Phenyl | 1 | Methanol | 145 | 12 | >99 | 97 |

| 4-Methoxyphenyl | 1 | Methanol | 145 | 12 | >99 | 96 |

| 4-Chlorophenyl | 1 | Methanol | 145 | 12 | >99 | 95 |

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamino Ester (Adapted)[1]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(cod)₂]BF₄ (5.0 mg, 0.012 mmol) and the Josiphos-type ligand (0.013 mmol) in methanol (2 mL) is stirred for 30 minutes.

-

Hydrogenation: The β-enamino ester substrate (1.0 mmol) is dissolved in methanol (5 mL) in a hydrogenation vial. The catalyst solution is then added. The vial is placed in an autoclave, which is then purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (145 psi) at room temperature for 12 hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by chiral HPLC analysis of the crude product.

-

Hydrolysis: The resulting β-amino ester is hydrolyzed using standard procedures (e.g., treatment with LiOH in a THF/water mixture) to yield the free β-amino acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. For β-amino acids, lipase-catalyzed enantioselective N-acylation of the corresponding esters is a common and effective strategy. Candida antarctica lipase A (CAL-A) has been successfully used for the resolution of a similar substrate, ethyl 3-amino-3-(4-cyanophenyl)propanoate.[2]

Workflow for Enzymatic Resolution

Caption: Enzymatic kinetic resolution workflow.

Quantitative Data for Lipase-Catalyzed Resolution of Ethyl 3-amino-3-(4-cyanophenyl)propanoate [2]

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (ester) (%) | ee (amine) (%) |

| CAL-A | Butyl butanoate | Neat | 48 | 51 | >99 | >99 |

Experimental Protocol: Enzymatic Resolution of Ethyl 3-Amino-3-(p-tolyl)propanoate (Adapted)[2]

-

Racemate Synthesis: The racemic ethyl 3-amino-3-(p-tolyl)propanoate is synthesized via the modified Rodionov reaction from p-tolualdehyde, malonic acid, and ammonium acetate, followed by esterification.

-

Enzymatic Resolution: Racemic ethyl 3-amino-3-(p-tolyl)propanoate (1.0 g) is dissolved in butyl butanoate (100 mL). Candida antarctica lipase A (20% w/w preparation, 1.5 g) is added, and the suspension is shaken at room temperature. The reaction progress is monitored by HPLC until approximately 50% conversion is reached.

-

Separation: The enzyme is filtered off and washed with dichloromethane. The filtrate is concentrated, and the resulting mixture of the N-acylated ester and the unreacted amino ester is separated by column chromatography on silica gel.

-

Hydrolysis: The separated enantiomers (the N-acylated ester and the free amino ester) are then hydrolyzed under acidic conditions (e.g., refluxing in 18% HCl) to afford the corresponding enantiopure (R)- and (S)-3-amino-3-(p-tolyl)propanoic acids.

Diastereoselective Synthesis Using a Chiral Auxiliary

The use of a chiral auxiliary, such as a sulfinamide, allows for the diastereoselective addition of a nucleophile to an imine, establishing a new stereocenter with high control. The subsequent removal of the auxiliary provides the chiral amine.

Workflow for Chiral Auxiliary-Mediated Synthesis

Caption: Chiral auxiliary-mediated synthesis workflow.

Quantitative Data for Diastereoselective Addition to N-tert-Butanesulfinylimines (General)

| Aldehyde | Nucleophile | Diastereomeric Ratio |

| Benzaldehyde | Lithium enolate of tert-butyl acetate | 95:5 |

| 4-Methoxybenzaldehyde | Lithium enolate of tert-butyl acetate | 96:4 |

| 4-Chlorobenzaldehyde | Lithium enolate of tert-butyl acetate | 94:6 |

Experimental Protocol: Diastereoselective Synthesis of 3-Amino-3-(p-tolyl)propanoic Acid (Adapted)

-

Formation of N-Sulfinylimine: To a solution of p-tolualdehyde (1.0 equiv) in THF is added (R)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2.0 equiv). The mixture is stirred at 60 °C for 5 hours. After cooling to room temperature, the solution is poured into brine with vigorous stirring. The resulting suspension is filtered, and the filtrate is concentrated to give the crude N-sulfinylimine, which is used in the next step without further purification.

-

Diastereoselective Addition: A solution of tert-butyl acetate (2.2 equiv) in THF is cooled to -78 °C, and lithium diisopropylamide (LDA) (2.0 equiv) is added dropwise. After stirring for 30 minutes, a solution of the N-sulfinylimine (1.0 equiv) in THF is added slowly. The reaction is stirred at -78 °C for 3 hours.

-

Work-up and Isolation: The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The major diastereomer is purified by column chromatography.

-

Auxiliary Cleavage: The purified N-sulfinyl-β-amino ester is dissolved in methanol, and HCl in dioxane is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the hydrochloride salt of the β-amino ester, which is then hydrolyzed to the free amino acid.

Conclusion

The chiral synthesis of 3-Amino-3-(p-tolyl)propanoic acid can be achieved through several effective strategies. Asymmetric hydrogenation offers a direct and highly enantioselective route. Enzymatic kinetic resolution provides a practical method for separating racemic mixtures, often with excellent enantiopurity. Diastereoselective synthesis using a chiral auxiliary allows for predictable stereochemical control. The choice of method will depend on factors such as the desired enantiomer, scale of the synthesis, and the availability of reagents and equipment. The protocols and data presented in this guide, adapted from syntheses of closely related compounds, provide a solid foundation for the successful implementation of these methods in a laboratory setting.

References

Enantioselective Synthesis of β-Aryl-β-Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core enantioselective synthesis methods for β-aryl-β-amino acids, compounds of significant interest in medicinal chemistry and drug development due to their unique structural and biological properties. This document details key catalytic approaches, presents comparative data, and offers detailed experimental protocols and mechanistic insights.

Introduction to β-Aryl-β-Amino Acids

β-Aryl-β-amino acids are non-proteinogenic amino acids characterized by an aryl group and an amino group attached to the β-carbon of a carboxylic acid backbone. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation. These properties make them valuable building blocks in the design of peptidomimetics, bioactive natural product analogs, and pharmaceuticals, including anticancer agents and enzyme inhibitors. The stereochemistry at the β-carbon is often crucial for biological activity, making enantioselective synthesis a critical area of research.

Core Enantioselective Synthesis Methods

The enantioselective synthesis of β-aryl-β-amino acids can be broadly categorized into three main approaches: transition-metal-catalyzed reactions, organocatalytic reactions, and biocatalytic methods. This guide focuses on the most prevalent and effective catalytic strategies.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or β-(acylamino)acrylates is a highly efficient and atom-economical method for accessing chiral β-amino acids. Rhodium and Ruthenium complexes with chiral phosphine ligands are the most commonly employed catalysts.

-

Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates: This method involves the hydrogenation of a β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst, such as those derived from DuPhos or BICP ligands. The geometry of the enamide substrate ((E)- or (Z)-isomer) can significantly influence the reactivity and enantioselectivity.

Asymmetric Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of a carbon acid with an imine, is a powerful tool for the construction of C-C and C-N bonds in a single step. Asymmetric variants of this reaction, utilizing either metal-based or organocatalysts, provide excellent stereocontrol.

-

Organocatalytic Mannich Reaction: Chiral organocatalysts, such as bifunctional thiourea-cinchona alkaloids and chiral phosphoric acids, have emerged as highly effective promoters for the enantioselective Mannich reaction. These catalysts activate the imine electrophile and the enolate nucleophile through a network of non-covalent interactions, such as hydrogen bonding, to control the facial selectivity of the addition.

Nickel-Catalyzed Enantioselective Synthesis

Recent advances have demonstrated the utility of nickel catalysis in the enantioselective synthesis of β-aryl-β-amino acids. These methods often involve novel bond-forming strategies.

-

Nickel-Promoted Regioselective Carboxylation of Ynamides followed by Asymmetric Hydrogenation: This two-step approach involves the nickel(0)-promoted carboxylation of an ynamide to regioselectively form a β-aminoacrylate, which is then subjected to rhodium-catalyzed asymmetric hydrogenation to yield the desired α-substituted-β-amino acid derivative.

Data Presentation: Comparison of Key Methods

The following table summarizes the quantitative data for the enantioselective synthesis of β-aryl-β-amino acids using the methods described above, allowing for easy comparison of their efficacy.

| Method | Catalyst | Substrate Example | Product Aryl Group | Yield (%) | ee (%) | Reference |

| Rh-Catalyzed Asymmetric Hydrogenation | Rh(I)-Me-DuPhos | (E)-Methyl 3-acetamido-3-phenylpropenoate | Phenyl | >95 | 98.1 | |

| Rh-Catalyzed Asymmetric Hydrogenation | Rh(I)-BICP | (Z)-Methyl 3-acetamido-3-(4-chlorophenyl)propenoate | 4-Chlorophenyl | >95 | 96.0 | |

| Organocatalytic Mannich Reaction | Cinchona Alkaloid-Thiourea | N-Boc-phenylimine + Diethyl malonate | Phenyl | 94 | 96 | |

| Organocatalytic Mannich Reaction | Chiral Phosphoric Acid | N-Boc-phenylimine + Difluoroenol silyl ether | Phenyl | 85 | 97 | |

| Ni-Promoted Carboxylation / Rh-Catalyzed Hydrogenation | Ni(cod)₂ / Rh(I)-BINAP | N-(phenylethynyl)-N-benzyl-4-methylbenzenesulfonamide | Phenyl | 83 (2 steps) | 95 |

Experimental Protocols

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

Materials:

-

β-(Acylamino)acrylate substrate (1.0 equiv)

-

[Rh(cod)₂]BF₄ (0.01 equiv)

-

Chiral phosphine ligand (e.g., Me-DuPhos) (0.012 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Hydrogen gas

Procedure:

-

In a glovebox, the β-(acylamino)acrylate substrate is dissolved in the anhydrous, degassed solvent in a suitable pressure vessel.

-

The rhodium precursor and the chiral phosphine ligand are added to the solution.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogenator.

-

The vessel is purged with hydrogen gas (3-4 cycles).

-

The reaction is stirred under the desired hydrogen pressure (e.g., 40 psi) at room temperature for the specified time (typically 12-24 hours).

-

Upon completion, the vessel is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired β-aryl-β-amino acid derivative.

-

The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Organocatalytic Asymmetric Mannich Reaction

Materials:

-

Aromatic N-Boc-imine (1.0 equiv)

-

Malonate ester (1.5 equiv)

-

Chiral organocatalyst (e.g., Cinchonine-derived thiourea) (0.1 equiv)

-

Anhydrous solvent (e.g., Acetone)

-

Molecular sieves (optional)

Procedure:

-

To a stirred solution of the aromatic N-Boc-imine and the chiral organocatalyst in the anhydrous solvent at the specified temperature (e.g., -60 °C), the malonate ester is added.

-

The reaction mixture is stirred at this temperature for the required duration (e.g., 36 hours), monitoring the progress by TLC.

-

Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates generally proceeds through a series of well-defined steps involving the chiral catalyst. The enamide substrate coordinates to the rhodium center, followed by oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination yield the hydrogenated product and regenerate the active catalyst. The chirality of the ligand dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Proposed Mechanism for Bifunctional Thiourea-Catalyzed Mannich Reaction

In the bifunctional thiourea-catalyzed Mannich reaction, the catalyst activates both the imine and the enolate through a network of hydrogen bonds. The thiourea moiety acts as a hydrogen bond donor to activate the imine, while the basic amine component of the cinchona alkaloid deprotonates the malonate to form the enolate. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective C-C bond formation.

Caption: Mechanism of bifunctional thiourea-catalyzed Mannich reaction.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis and analysis of β-aryl-β-amino acids involves several key stages, from reaction setup to the final characterization of the enantiopure product.

Spectroscopic Profile of 3-Amino-3-(4-methylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(4-methylphenyl)propanoic acid, a molecule of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental spectra for the free amino acid, this document presents data for its N-benzoyl protected analog, 3-(Benzamido)-3-(4-methylphenyl)propanoic acid, and offers expert analysis to extrapolate the expected spectral characteristics of the target compound. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data. It is important to note that the NMR and IR data presented are for the N-benzoyl protected derivative. The expected shifts for the unprotected this compound are discussed in the analysis section.

Table 1: ¹H NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted for target | |||

| ~7.2 (d, J≈8 Hz) | Doublet | 2H | Ar-H (ortho to CH) |

| ~7.1 (d, J≈8 Hz) | Doublet | 2H | Ar-H (meta to CH) |

| ~4.2 (t, J≈7 Hz) | Triplet | 1H | CH-NH₂ |

| ~2.7 (d, J≈7 Hz) | Doublet | 2H | CH₂-COOH |

| ~2.3 (s) | Singlet | 3H | Ar-CH₃ |

| Experimental for N-Benzoyl analog | |||

| 7.82-7.85 | Multiplet | 2H | Benzoyl Ar-H |

| 7.43-7.55 | Multiplet | 3H | Benzoyl Ar-H |

| 7.32-7.35 | Multiplet | 2H | p-tolyl Ar-H |

| 6.86-6.91 | Multiplet | 2H | p-tolyl Ar-H |

| 5.35-5.43 | Multiplet | 1H | CH-NH |

| 2.88 (dd, J=8.7, 15.6 Hz) | Doublet of Doublets | 1H | CH₂-COOH |

| 2.75 (dd, J=6.5, 15.5 Hz) | Doublet of Doublets | 1H | CH₂-COOH |

| 3.72 | Singlet | 3H | OCH₃ (Ester) |

| 12.23 | Singlet | 1H | COOH |

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a methyl ester, which would not be present in the target molecule. The predicted values for the target compound are based on standard chemical shift tables and analysis of related structures.

Table 2: ¹³C NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid

| Chemical Shift (δ) ppm | Assignment |

| Predicted for target | |

| ~175 | COOH |

| ~140 | Ar-C (quaternary, attached to CH) |

| ~138 | Ar-C (quaternary, attached to CH₃) |

| ~129 | Ar-CH (meta) |

| ~127 | Ar-CH (ortho) |

| ~50 | CH-NH₂ |

| ~42 | CH₂-COOH |

| ~21 | Ar-CH₃ |

| Experimental for N-Benzoyl analog | |

| 171.8 | COOH |

| 165.3 | C=O (Amide) |

| 158.1 | Ar-C (quaternary) |

| 134.7 | Ar-C (quaternary) |

| 134.4 | Ar-C (quaternary) |

| 131.1 | Ar-CH |

| 128.1 | Ar-CH |

| 127.7 | Ar-CH |

| 127.2 | Ar-CH |

| 113.5 | Ar-CH |

| 55.0 | OCH₃ (Ester) |

| 49.4 | CH-NH |

| 40.7 | CH₂-COOH |

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a methyl ester. The predicted values for the target compound are based on established literature values for similar structures.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Predicted for target | ||

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium-Weak | C=C stretch (aromatic) |

| ~1580 | Medium | N-H bend (amine) |

| Experimental for N-Benzoyl analog | ||

| 1704 | Strong | C=O stretch (carboxylic acid) |

| 1628 | Strong | C=O stretch (amide) |

| 1515 | Strong | N-H bend (amide) / C=C stretch (aromatic) |

Note: The experimental data shows the characteristic amide I and amide II bands from the N-benzoyl group, which would be absent in the free amino acid. The free amino acid would instead show characteristic primary amine stretches and bends.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Predicted for target | |

| 179.09 | [M]⁺ (Molecular Ion) |

| 162.09 | [M-NH₃]⁺ |

| 134.07 | [M-COOH]⁺ |

| 119.08 | [M-CH₂COOH]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: The predicted fragmentation pattern is based on typical fragmentation of β-amino acids and aromatic compounds. The molecular weight of this compound is 179.22 g/mol .

Spectroscopic Analysis and Interpretation

The N-benzoyl group in the analyzed analog significantly influences the spectroscopic data. In the ¹H NMR of the free amino acid, the methine proton (CH-NH₂) is expected to shift upfield to around 4.2 ppm compared to the 5.35-5.43 ppm seen in the amide. The methylene protons (CH₂-COOH) would likely appear as a doublet around 2.7 ppm. The aromatic protons of the p-tolyl group would exhibit a cleaner AX or AA'BB' system.

In the ¹³C NMR spectrum, the most significant change for the free amino acid would be the absence of the amide carbonyl at ~165 ppm and the upfield shift of the benzylic carbon (CH-NH₂) to around 50 ppm.

The IR spectrum of the free amino acid would be characterized by the presence of N-H stretching vibrations of the primary amine group in the 3400-3200 cm⁻¹ region and a prominent N-H bending vibration around 1580 cm⁻¹. The broad O-H stretch of the carboxylic acid would still dominate a large portion of the spectrum.

The Mass Spectrum of the free amino acid is expected to show a molecular ion peak at m/z 179. Common fragmentation pathways would include the loss of the amino group, the carboxylic acid group, and cleavage of the benzylic bond to form a stable tropylium ion at m/z 91.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the acidic and amino protons are exchangeable.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or a deuterated standard for aqueous solutions.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like amino acids. The analysis can be performed in both positive and negative ion modes to obtain comprehensive information.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS): To aid in structural elucidation, the molecular ion can be isolated and fragmented (Collision-Induced Dissociation - CID) to generate a characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

"physical and chemical properties of 3-Amino-3-(4-methylphenyl)propanoic acid"

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methylphenyl)propanoic acid, a derivative of β-alanine, is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural similarity to neurotransmitters and other biologically active molecules makes it a compelling candidate for investigation in drug discovery and as a building block in the synthesis of more complex molecules, such as peptidomimetics. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. The following tables summarize the key quantitative data available for this compound.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 219 °C (decomposes) | --INVALID-LINK-- |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[1] | --INVALID-LINK-- |

Chemical and Spectroscopic Properties

| Property | Predicted Value/Data | Source/Method |

| pKa (acidic) | ~4 | Prediction based on similar structures |

| pKa (basic) | ~9-10 | Prediction based on similar structures |

| ¹H NMR (Predicted) | δ (ppm): 2.3 (s, 3H, Ar-CH₃), 2.6-2.8 (m, 2H, -CH₂-COOH), 4.4-4.6 (t, 1H, Ar-CH-), 7.1-7.3 (m, 4H, Ar-H) | Based on typical chemical shifts for similar structures |

| ¹³C NMR (Predicted) | δ (ppm): 20-22 (Ar-CH₃), 40-45 (-CH₂-), 50-55 (Ar-CH-), 125-130 (Ar-C), 135-140 (Ar-C), 175-180 (C=O) | Based on typical chemical shifts for similar structures |

| IR (Predicted) | ν (cm⁻¹): 2900-3100 (C-H), 2500-3300 (O-H, N-H), 1680-1720 (C=O), 1500-1600 (N-H bend, C=C) | Based on characteristic group frequencies |

| Mass Spectrum (EI, Predicted) | m/z: 179 (M⁺), 162 (M⁺ - NH₃), 134 (M⁺ - COOH), 119 (M⁺ - C₂H₄O₂), 91 (tropylium ion) | Based on common fragmentation patterns of amino acids and aromatic compounds |

Experimental Protocols

Synthesis: Rodionov Reaction

A common and effective method for the synthesis of β-amino acids, such as this compound, is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt in an alcoholic solvent.

Materials:

-

4-Methylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (for extraction)

Procedure:

-

A mixture of 4-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) is suspended in ethanol.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 1-2, which may cause the product to precipitate. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent.

-

The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with a sodium hydroxide solution, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis workflow for this compound.

Purification: Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, ethanol/water mixture)

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

The crude solid is placed in an Erlenmeyer flask.

-

A minimal amount of the chosen hot solvent is added to dissolve the solid completely. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

-

If any insoluble impurities are present, the hot solution can be filtered.

-

The clear, hot solution is allowed to cool slowly to room temperature.

-

Crystal formation should be observed. The flask can be placed in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration using a Buchner funnel.

-

The crystals are washed with a small amount of cold solvent and then dried in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number of different types of protons and their connectivity. The predicted chemical shifts are provided in Table 1.2.

-

¹³C NMR: To determine the number of different types of carbon atoms in the molecule. The predicted chemical shifts are provided in Table 1.2.

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups such as the carboxylic acid (broad O-H and C=O stretches) and the amine (N-H stretch). The predicted characteristic peaks are listed in Table 1.2.

Mass Spectrometry (MS):

-

To determine the molecular weight and obtain information about the fragmentation pattern of the molecule, which can aid in structural confirmation. Predicted major fragments are listed in Table 1.2.

Melting Point Analysis:

-

A sharp melting point range close to the literature value indicates high purity.

Biological Activity and Potential Signaling Pathways

While specific experimental data on the biological activity and signaling pathways of this compound are limited in publicly available literature, its structural similarity to γ-aminobutyric acid (GABA) suggests a potential interaction with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established drug targets.

Hypothetical Signaling Pathway: GABA Receptor Modulation

It is plausible that this compound could act as an agonist or antagonist at GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a hypothetical signaling pathway where the compound acts as a GABA-B receptor agonist.

Hypothetical signaling pathway of the compound as a GABA-B agonist.

Disclaimer: The signaling pathway depicted above is a hypothetical model based on the structural characteristics of this compound and is intended for illustrative purposes. Further experimental validation is required to confirm any biological activity and elucidate the precise mechanism of action.

Applications in Research and Drug Development

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its potential applications include:

-

Neuroscience Research: As a potential modulator of neurotransmitter systems, it can be used as a tool to study neurological pathways and disorders.

-

Peptidomimetic Design: Incorporation of this β-amino acid into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and potentially improved pharmacological properties.

-

Drug Discovery: The molecule can be used as a starting point for the synthesis of libraries of related compounds to be screened for various biological activities, including but not limited to CNS disorders, infectious diseases, and oncology.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its synthesis and purification, and explored its hypothetical biological role. While further research is needed to fully characterize its biological activities and mechanisms of action, the information presented here provides a solid foundation for researchers and scientists working with this promising molecule.

References

"CAS number and IUPAC name for 3-Amino-3-(4-methylphenyl)propanoic acid"

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(4-methylphenyl)propanoic acid, a compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though currently underexplored, biological significance.

Chemical Identity and Properties

This compound, also known as 3-amino-3-(p-tolyl)propionic acid, is a β-amino acid derivative. Its structure features a propanoic acid backbone with an amino group and a 4-methylphenyl (p-tolyl) group attached to the β-carbon.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-3-(p-tolyl)propionic acid, 3-(4-methylphenyl)-beta-alanine | [1] |

| CAS Number | 68208-18-4 | [1] |

| Molecular Formula | C10H13NO2 | [1] |

| Molecular Weight | 179.22 g/mol | [2] |

| Melting Point | 226 - 228 °C | [1] |

| Appearance | White to off-white granular or crystalline powder | [3] |

| Predicted pKa | 3.71 ± 0.10 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot reaction involving p-tolualdehyde, malonic acid, and ammonium acetate in an ethanol solvent.

Experimental Protocol

Reaction: A mixture of p-tolualdehyde, malonic acid, and ammonium acetate in ethanol is refluxed for 5 hours. The product precipitates upon cooling and adjustment of the pH.

Materials:

-

p-Tolualdehyde (10 ml)

-

Ethanol (180 ml)

-

Malonic acid (9.8 g)

-

Ammonium acetate (15.8 g)

-

1N Hydrochloric acid

-

Water

Procedure:

-

To a round-bottom flask, add 10 ml of p-tolualdehyde, 180 ml of ethanol, 9.8 g of malonic acid, and 15.8 g of ammonium acetate.

-

Heat the mixture to reflux and maintain for 5 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Remove any insoluble materials by filtration.

-

To the filtrate, add 100 ml of water.

-

Adjust the pH of the solution to 7.0 using 1N hydrochloric acid.

-

Collect the precipitated crystals by filtration.

-

The resulting product is β-amino-β-(4-methylphenyl)propionic acid with a reported melting point of 228-229°C and a yield of 5.4 g.[3]

Synthesis Workflow

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the public domain, the structural class of β-aryl-β-amino acids has garnered interest in medicinal chemistry. The (R)-enantiomer of this compound has been noted for its use as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in research related to neurotransmitter systems.[5] Its structural similarity to natural amino acids makes it a candidate for exploring neuropharmacological pathways.[5]

It is important to note that while propionic acid and its derivatives can have neurological effects, and some aryl-substituted propanoic acids are known to interact with GABA receptors, there is no direct evidence in the reviewed literature to confirm that this compound has significant activity at these or other receptors. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a readily synthesizable β-amino acid with potential applications in pharmaceutical and neuroscience research. This guide provides a foundational understanding of its chemical properties and a detailed protocol for its preparation. The lack of comprehensive public data on its biological activity and spectral characteristics highlights an opportunity for further investigation by the scientific community. Researchers are encouraged to perform thorough characterization and biological screening to fully explore the potential of this compound.

References

- 1. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-2-AMINO-3-(4-HYDROXY-3-METHYLPHENYL)PROPANOIC ACID | 17028-03-4 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | CID 6934180 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Amino-3-(4-methylphenyl)propanoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Amino-3-(4-methylphenyl)propanoic acid are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of two prominent classes of these derivatives: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids, which exhibit potent anticancer properties, and 3-((4-hydroxyphenyl)amino)propanoic acids, known for their significant antimicrobial and antioxidant activities. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows to support ongoing research and drug development efforts.

Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A novel series of polysubstituted thiazole derivatives based on the this compound core has been synthesized and evaluated for its antiproliferative properties. These compounds have shown significant cytotoxicity against various lung cancer cell lines, including drug-resistant strains.

Quantitative Antiproliferative Data

The antiproliferative activity of these derivatives was assessed against A549 (non-small cell lung carcinoma), H69 (small-cell lung carcinoma), and H69AR (anthracycline-resistant small-cell lung carcinoma) cell lines. The half-maximal inhibitory concentrations (IC₅₀) and percentage of cell viability for the most promising compounds are presented below.

| Compound | Target Cell Line | IC₅₀ (µM) | Cell Viability (%) at 100 µM | Reference |

| 21 | A549 | 5.42 | - | [1] |

| H69 | - | 18.3 | [1] | |

| H69AR | - | 23.5 | [1] | |

| 22 | A549 | 2.47 | - | [1] |

| H69 | - | 33.9 | [1] | |

| H69AR | - | 26.6 | [1] | |

| 25 | A549 | 8.05 | - | [1] |

| H69 | - | 25.0 | [1] | |

| H69AR | - | 30.5 | [1] | |

| 26 | A549 | 25.4 | - | [1] |

| H69 | - | - | [1] | |

| H69AR | - | - | [1] | |

| Cisplatin | A549 | 11.71 | - | [1] |

Notably, oxime derivatives 21 and 22, along with carbohydrazides 25 and 26, demonstrated significantly greater activity than the standard chemotherapeutic agent cisplatin in both drug-sensitive and drug-resistant lung cancer models.[1]

Proposed Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

In silico studies suggest that these thiazole derivatives exert their anticancer effects through the dual inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1] The proposed signaling pathway involves the suppression of the downstream MEK/ERK pathway, a critical regulator of cell proliferation and survival.

Antimicrobial and Antioxidant Activities of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their efficacy against multidrug-resistant bacterial and fungal pathogens, as well as for their antioxidant and anticancer properties.

Quantitative Antimicrobial Data

These derivatives, particularly hydrazones containing heterocyclic substituents, have demonstrated potent and broad-spectrum antimicrobial activity against ESKAPE pathogens and drug-resistant Candida species.[2][3]

| Compound Class | Pathogen Group | MIC Range (µg/mL) | Reference |

| Hydrazones (14-16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [2][3] |

| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | [2][3] | |

| Gram-negative pathogens | 8 - 64 | [2][3] | |

| Drug-resistant Candida species (including C. auris) | 8 - 64 | [2][3] |

Anticancer and Antioxidant Activity

In addition to their antimicrobial effects, these compounds exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells.[4] Compounds 12 , 20-22 , and 29 were identified as particularly effective, reducing A549 cell viability by approximately 50% and inhibiting cell migration.[4] Notably, these compounds showed favorable cytotoxicity profiles when tested against noncancerous Vero cells.[4] The most promising candidate, compound 20 , also demonstrated potent antioxidant properties in the DPPH radical scavenging assay.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activities of these this compound derivatives.

General Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents from these derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, H69, H69AR) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

-

Inoculum Preparation: Bacterial or fungal colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant potential of the compounds.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control without the test compound.

Conclusion

Derivatives of this compound represent a promising and versatile chemical scaffold with significant potential in the development of new therapeutic agents. The 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated potent anticancer activity, particularly against lung cancer, through a proposed dual-inhibition mechanism of SIRT2 and EGFR. Concurrently, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown remarkable broad-spectrum antimicrobial activity against clinically relevant multidrug-resistant pathogens, in addition to possessing valuable antioxidant and anticancer properties. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field and to facilitate the further exploration and optimization of these promising compounds. Future studies should focus on elucidating the precise molecular targets, enhancing selectivity, and evaluating the in vivo efficacy and pharmacokinetic profiles of lead candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 3-Amino-3-(4-methylphenyl)propanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-methylphenyl)propanoic acid, also known as Tolibut, is a synthetic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a β-substituted GABA analogue, it belongs to a class of compounds with significant potential for modulating neurological function. Preclinical evidence suggests that Tolibut possesses a range of therapeutic properties, including neuroprotective, anticonvulsant, and analgesic effects. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental protocols for its pharmacological evaluation, and visualizes hypothesized mechanisms of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological disorders.

Introduction

This compound is a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA. The addition of a 4-methylphenyl group to the β-position of the propanoic acid backbone enhances its lipophilicity compared to GABA, which is crucial for its ability to cross the blood-brain barrier. Structurally, it is the 4-methyl analogue of phenibut, another well-known GABAergic compound.

The primary therapeutic interest in this compound stems from its observed neuropharmacological activities. It has been investigated for its potential to mitigate neuronal damage, control seizures, and alleviate pain, suggesting a broad range of applications in neurology. This guide will delve into the specifics of these potential applications, presenting the available data and the methodologies required for its further investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data is limited, and further research is required to fully characterize the pharmacological profile of this compound.

Table 1: In Vivo Efficacy

| Therapeutic Area | Animal Model | Assay | Dose | Effect | Reference |

| Nootropic | Rat | Electroshock-induced amnesia | 20 mg/kg | Exhibited antiamnestic activity | [1] |

| Anticonvulsant | Rat | Maximal Electroshock (MES) | 20 mg/kg | Alleviated seizures | [1] |

| Neuroprotection | Rat | Maximal Electroshock (MES) | 20 mg/kg | Shortened duration of coma and recovery of spontaneous motor activity | [1] |

Table 2: Receptor Binding Affinity (Hypothetical Data)

No specific receptor binding affinity data for this compound has been identified in the public domain. The following table illustrates how such data would be presented.

| Receptor Target | Radioligand | Tissue/Cell Line | K_i_ (nM) | IC_50_ (nM) |

| GABA_B_ | [³H]GABA | Rat brain membranes | - | - |

| GABA_A_ | [³H]Muscimol | Recombinant human receptors | - | - |

Table 3: Pharmacokinetic Parameters (Hypothetical Data)

Comprehensive pharmacokinetic data for this compound is not currently available. This table serves as a template for how such data would be structured.

| Parameter | Species | Route of Administration | Value |

| Bioavailability (%) | Rat | Oral | - |

| C_max_ (ng/mL) | Rat | Oral (20 mg/kg) | - |

| T_max_ (h) | Rat | Oral (20 mg/kg) | - |

| Half-life (t_1/2_) (h) | Rat | Intravenous | - |

| Volume of Distribution (V_d_) (L/kg) | Rat | Intravenous | - |

| Clearance (CL) (mL/min/kg) | Rat | Intravenous | - |

Hypothesized Mechanism of Action and Signaling Pathways

As a GABA analogue, this compound is hypothesized to exert its effects primarily through the modulation of the GABAergic system. The most likely target is the GABA_B_ receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.

Activation of presynaptic GABA_B_ receptors by this compound would lead to the inhibition of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters. Postsynaptically, its binding to GABA_B_ receptors would activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This dual action results in a reduction of neuronal excitability, which likely underlies its anticonvulsant and analgesic properties. The neuroprotective effects may be a consequence of mitigating excitotoxicity.

Experimental Protocols

The following sections detail standardized experimental protocols that are essential for the comprehensive evaluation of the therapeutic potential of this compound.

In Vitro Assays

This protocol is designed to determine the binding affinity of this compound to the GABA_B_ receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

[³H]GABA (radioligand)

-

Baclofen (unlabeled competitor)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]GABA (at a concentration near its K_d_), and varying concentrations of this compound. For non-specific binding, use a high concentration of unlabeled baclofen.

-

Incubation: Incubate the plate at 4°C for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC_50_ value by non-linear regression analysis, which can then be converted to the inhibition constant (K_i_).

This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Plate reader

Procedure:

-

Cell Culture: Plate neurons in 96-well plates and allow them to adhere and differentiate.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induction of Excitotoxicity: Add glutamate to the wells to induce excitotoxicity. Include control wells with no glutamate and wells with glutamate but no test compound.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add DMSO to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the EC_50_ for the neuroprotective effect.

In Vivo Assays

This model is used to evaluate the anticonvulsant activity of a compound against generalized tonic-clonic seizures.[2]

Animals:

-

Male mice (e.g., C57BL/6 strain)

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution

-

Topical anesthetic for the cornea

Procedure:

-

Compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Acclimation: Allow a set period for drug absorption (e.g., 30-60 minutes).

-

Electrode Placement: Apply a drop of topical anesthetic and then saline to the corneas of the mouse. Place the corneal electrodes.

-

Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

-

Data Analysis: Calculate the percentage of animals protected in the treated group compared to the vehicle control group.

This test assesses the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.[3]

Animals:

-

Male mice or rats

Materials:

-

Hot plate apparatus with adjustable temperature

-

Timer

Procedure:

-

Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

-

Compound Administration: Administer this compound or vehicle.

-

Post-treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Conclusion and Future Directions

This compound (Tolibut) presents a promising scaffold for the development of novel therapeutics for a range of neurological disorders. Its demonstrated neuroprotective, anticonvulsant, and potential analgesic properties warrant further investigation. However, a significant gap exists in the publicly available data regarding its specific molecular targets, binding affinities, and pharmacokinetic profile.

Future research should prioritize the following:

-

Comprehensive Receptor Profiling: Detailed binding and functional assays are needed to determine the affinity and efficacy of this compound at GABA_B_ and GABA_A_ receptor subtypes, as well as other potential central nervous system targets.

-

In-depth Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial for understanding its therapeutic effects and potential side effects.

-

Pharmacokinetic and Toxicological Evaluation: A thorough assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its progression as a drug candidate.

-

Evaluation in a Wider Range of Disease Models: Testing the efficacy of this compound in more sophisticated and chronic models of epilepsy, neuropathic pain, and neurodegenerative diseases will provide a more robust understanding of its therapeutic potential.

By addressing these research gaps, the scientific and medical communities can fully unlock the therapeutic promise of this compound and its derivatives.

References

The Cornerstone of Chiral Architectures: A Technical Guide to 3-Amino-3-(4-methylphenyl)propanoic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the fundamental units for constructing complex molecular architectures with precise stereochemical control. Among these, β-amino acids have garnered significant attention due to their unique structural and biological properties. This technical guide focuses on 3-Amino-3-(4-methylphenyl)propanoic acid, a valuable chiral β-amino acid that has emerged as a critical component in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. Its p-tolyl substituent provides a unique combination of steric and electronic properties, influencing the conformation and biological activity of the resulting compounds. This document provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols to facilitate its use in research and development.

Enantioselective Synthesis of this compound

The asymmetric synthesis of β-aryl-β-amino acids like this compound is a well-explored area, with several robust methods available to achieve high enantiopurity. Key strategies include the asymmetric hydrogenation of prochiral enamides and the enzymatic resolution of racemic mixtures.

Asymmetric Hydrogenation of β-(Acylamino)acrylates

A highly effective method for preparing enantiomerically enriched β-amino acids is the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates. This approach offers high yields and excellent enantioselectivities. The general scheme involves the synthesis of a β-(acylamino)acrylate precursor followed by hydrogenation using a chiral rhodium catalyst, such as those based on DuPhos or BICP ligands.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-(acylamino)acrylates.

1. Synthesis of Methyl 3-acetamido-3-(4-methylphenyl)acrylate:

-

To a solution of methyl 3-amino-3-(4-methylphenyl)acrylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add acetic anhydride (1.2 equivalents) and triethylamine (1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired β-(acylamino)acrylate as a mixture of (E)- and (Z)-isomers.

2. Asymmetric Hydrogenation:

-

In a glovebox, charge a pressure vessel with the β-(acylamino)acrylate substrate (1 equivalent) and a chiral rhodium catalyst, such as [Rh(COD)(S,S)-Et-DuPhos]BF₄ (0.01 equivalents).

-

Add degassed methanol as the solvent.

-

Pressurize the vessel with hydrogen gas (typically 40-100 psi) and stir the reaction mixture at room temperature for 24 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture.

-

The crude product can be purified by column chromatography to yield the N-acetylated methyl ester of this compound.

3. Hydrolysis:

-

Treat the N-acetylated methyl ester with 6N HCl and heat at reflux for 6 hours to hydrolyze both the ester and the amide bonds.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the free amino acid.

-

Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

| Step | Reactants | Reagents/Catalyst | Solvent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| Acylation | Methyl 3-amino-3-(4-methylphenyl)acrylate | Acetic anhydride, Triethylamine | THF | 85-95 | N/A |

| Hydrogenation | Methyl 3-acetamido-3-(4-methylphenyl)acrylate | [Rh(COD)(S,S)-Et-DuPhos]BF₄, H₂ | Methanol | >95 | 95-99 |

| Hydrolysis | N-acetyl methyl 3-amino-3-(4-methylphenyl)propanoate | 6N HCl | Water | 80-90 | >99 (after recrystallization) |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure β-amino acids. This method utilizes lipases to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. A common approach is the resolution of the corresponding ethyl ester.

Experimental Protocol: Enzymatic Resolution of Ethyl 3-Amino-3-(4-methylphenyl)propanoate

This protocol is based on the well-established enzymatic resolution of similar β-amino acid esters.

1. Synthesis of Racemic Ethyl 3-Amino-3-(4-methylphenyl)propanoate:

-

Prepare the racemic amino acid via a standard synthetic route (e.g., Rodionov reaction).

-

Esterify the racemic acid by refluxing in ethanol with a catalytic amount of thionyl chloride.

-

Neutralize the reaction mixture and extract the ethyl ester. Purify by column chromatography.

2. Enzymatic Resolution:

-

Dissolve the racemic ethyl 3-amino-3-(4-methylphenyl)propanoate in a suitable organic solvent (e.g., diisopropyl ether).

-

Add an acyl donor, such as ethyl butyrate.

-

Add a lipase, for example, Candida antarctica lipase B (CALB), immobilized on a solid support.

-

Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

Separate the acylated product (e.g., ethyl N-butanoyl-3-amino-3-(4-methylphenyl)propanoate) from the unreacted amino ester by column chromatography.

3. Hydrolysis to Enantiopure Amino Acids:

-

Hydrolyze the separated acylated ester and the unreacted amino ester separately using 6N HCl at reflux to obtain the corresponding enantiomers of this compound.

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Ester | Enantiomeric Excess (ee, %) of Acylated Product |

| Racemic ethyl 3-amino-3-(4-methylphenyl)propanoate | Candida antarctica lipase B (CALB) | Ethyl butyrate | Diisopropyl ether | ~50 | >99 | >99 |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of β-peptides and peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures and enhance proteolytic stability. The following workflow illustrates the integration of this chiral building block into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Relationship in Asymmetric Synthesis Strategies

The choice of synthetic strategy for obtaining enantiopure this compound depends on factors such as available starting materials, desired scale, and cost-effectiveness. The following diagram illustrates the logical relationship between the two primary asymmetric synthesis approaches.

Caption: Logical flow for the asymmetric synthesis of the target chiral building block.

Conclusion